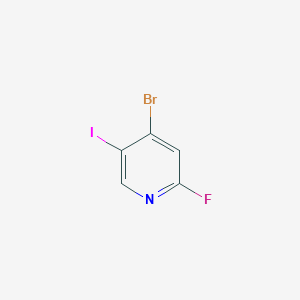

4-Bromo-2-fluoro-5-iodopyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-fluoro-5-iodopyridine is a chemical compound with the CAS Number: 1807119-09-0 . It has a molecular weight of 301.88 . It is a solid substance that should be stored in a refrigerator .

Synthesis Analysis

The synthesis of 4-Bromo-2-fluoro-5-iodopyridine and similar compounds often involves palladium-catalyzed homo-coupling reactions . Another common method is the Suzuki–Miyaura coupling of heteroaryl halides . This method is widely used due to the wide palette of methods available for preparation of both reaction partners, the versatility and functional group compatibility of these methods, and the general stability, low toxicity, ease of handling, and commercial availability of the reaction partners .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-fluoro-5-iodopyridine can be found in various databases such as ChemSpider . The average mass of the molecule is 283.892 Da and the monoisotopic mass is 282.849335 Da .Chemical Reactions Analysis

4-Bromo-2-fluoro-5-iodopyridine can undergo various chemical reactions. For example, it can participate in palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . It can also be employed in a palladium-catayzed α-arylation of esters leading to 4-pyridylcarboxypiperidines .Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-5-iodopyridine is a solid substance with a molecular weight of 301.88 . It should be stored in a refrigerator .Scientific Research Applications

- Suzuki Coupling Reactions : 4-Bromo-2-fluoro-5-iodopyridine serves as a valuable building block for synthesizing other fluorinated pyridines. It can participate in Suzuki coupling reactions with various boronic acids, leading to the formation of diverse fluorinated pyridine derivatives .

- Herbicide and Insecticide Development : Researchers have employed similar pyridine derivatives as starting materials for synthesizing herbicides and insecticides. While not directly studied for this compound, its structural features make it a potential candidate for agrochemical research .

Organic Synthesis and Medicinal Chemistry

Agrochemicals and Pesticides

Mechanism of Action

Target of Action

It’s known that halogenated pyridines, such as this compound, often interact with various biological targets due to their unique physical, chemical, and biological properties .

Mode of Action

It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 4-Bromo-2-fluoro-5-iodopyridine interacts with its targets.

Biochemical Pathways

It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds, suggesting that they may interact with multiple biochemical pathways .

Result of Action

It’s known that fluoropyridines can be used in the synthesis of various biologically active compounds, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products with improved physical, biological, and environmental properties .

Safety and Hazards

4-Bromo-2-fluoro-5-iodopyridine is classified as a hazardous substance. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with suitable protective clothing and avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for the use of 4-Bromo-2-fluoro-5-iodopyridine could involve its use as a building block in medicinal chemistry research. The presence of the strong electron-withdrawing substituent in the aromatic ring makes fluoropyridines interesting for their unusual physical, chemical, and biological properties . Therefore, the development of new synthesis methods and applications for this compound is a promising area of research .

properties

IUPAC Name |

4-bromo-2-fluoro-5-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrFIN/c6-3-1-5(7)9-2-4(3)8/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHBZNUCHJSJCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)I)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrFIN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.88 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-fluoro-5-iodopyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2695372.png)

![Methyl 3-[5-(2-acetyl-3-oxo-1-butenyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B2695374.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2695378.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2695382.png)

![(2E)-2-[(1-ethyl-5-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2695383.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-prop-2-enylacetamide](/img/structure/B2695386.png)